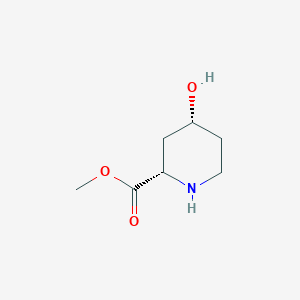

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFSCGFCFYWNY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Precision Synthesis of Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate

This technical guide details the synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical non-proteinogenic amino acid scaffold used in the development of HCV protease inhibitors (e.g., Palinavir), peptidomimetics, and conformationally restricted alkaloids.

Executive Summary

The target molecule, This compound , possesses a cis-relationship between the C2-carboxylate and the C4-hydroxyl group. Synthesizing this scaffold with high enantiopurity requires rigorous stereocontrol, particularly at the C4 position, as the thermodynamic stability of the piperidine ring often invites racemization or diastereomeric mixtures.

This guide prioritizes the Chiral Pool Approach (via L-Glutamate) as the primary method for research and drug development due to its superior stereochemical fidelity compared to the hydrogenation of pyridine derivatives.

Key Structural Parameters

| Parameter | Specification |

| IUPAC Name | This compound |

| Stereochemistry | (2S) at C2; (4R) at C4 |

| Relative Configuration | cis-isomer (assuming chair conformation with equatorial C2-ester) |

| CAS Number | 955027-91-5 (HCl salt) |

| Key Intermediate | N-Boc-4-oxopipecolidine-2-carboxylate |

Retrosynthetic Analysis

To achieve the (2S,4R) configuration, we disconnect the molecule back to L-Glutamic acid . This route utilizes a Dieckmann cyclization to form the piperidine ring, followed by a stereoselective reduction of the resulting ketone.

Detailed Synthetic Protocol (The L-Glutamate Route)

Phase 1: Ring Construction (Dieckmann Cyclization)

The synthesis begins with Dimethyl L-glutamate hydrochloride . The amine must be protected (typically Boc or Cbz) to prevent polymerization, and the side chain extended to allow for cyclization.

Reagents:

-

Dimethyl L-glutamate HCl

-

Di-tert-butyl dicarbonate (Boc2O)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (KOtBu)

-

Methyl bromoacetate

Step-by-Step Workflow:

-

N-Protection: React Dimethyl L-glutamate with Boc2O and TEA in DCM to yield N-Boc-L-glutamate dimethyl ester .

-

N-Alkylation: Treat the protected glutamate with NaH (1.1 eq) in DMF at 0°C, followed by the addition of methyl bromoacetate . This installs the necessary carbon framework for the 6-membered ring.

-

Dieckmann Cyclization: Treat the diester with LiHMDS (2.2 eq) in THF at -78°C. The enolate attacks the distal ester, closing the ring to form the

-keto ester intermediate. -

Krapcho Decarboxylation: The resulting

-keto ester is unstable and exists as a mixture. Heat the crude intermediate in wet DMSO with NaCl at 140°C. This removes the methoxycarbonyl group at C3, yielding the key intermediate: 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate .

Phase 2: Stereoselective Reduction (The Critical Step)

This is the stereodetermining step. The reduction of the C4-ketone must yield the (4R)-alcohol.

-

Challenge: The hydride can attack from the axial or equatorial face.

-

Solution: Sodium Borohydride (NaBH4) in methanol typically favors the cis-(2S,4R) isomer (kinetic control), whereas bulky hydrides like L-Selectride favor the trans-(2S,4S) isomer.

Protocol:

-

Dissolve 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in anhydrous Methanol (0.1 M).

-

Cool the solution to -78°C (or 0°C for faster kinetics, though selectivity may drop slightly).

-

Add NaBH4 (1.2 eq) portion-wise.

-

Stir for 2 hours, monitoring by TLC (EtOAc/Hexane 1:1).

-

Quench: Add saturated NH4Cl solution.

-

Extraction: Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Stereochemical Outcome: The reaction typically yields a 3:1 to 4:1 mixture favoring the desired cis-(2S,4R) isomer over the trans-(2S,4S).

Phase 3: Purification and Isolation

Because the reduction is not 100% selective, chromatographic separation is required.

-

Flash Chromatography: Silica gel (230-400 mesh).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (starting 80:20

50:50). -

Observation: The cis-isomer (target) is generally more polar (lower Rf) than the trans-isomer due to the ability of the cis-hydroxyl and ester groups to hydrogen bond or interact with the silica more effectively.

Phase 4: Deprotection (Optional)

If the free amine is required (as the HCl salt):

-

Dissolve the purified N-Boc intermediate in 4M HCl in Dioxane.

-

Stir at RT for 1 hour.

-

Concentrate in vacuo to yield This compound hydrochloride .

Process Visualization

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be verified. The coupling constants (

NMR Data Profile

| Proton | Signal (ppm) | Multiplicity | Coupling Constant ( | Interpretation |

| H-2 | ~4.8 - 5.0 | dd or d | Diagnostic of C2 stereocenter. | |

| H-4 | ~4.1 - 4.2 | Multiplet | Small width | Diagnostic: In the cis-(2S,4R) isomer, the H4 proton is equatorial (assuming chair). Equatorial protons generally show smaller coupling constants ( |

| H-4 (Trans) | ~3.8 | Multiplet | Large width | In the trans-(2S,4S) isomer, H4 is axial, showing large diaxial coupling ( |

Optical Rotation:

-

(2S,4R)-isomer (HCl salt):

(c=1.0, MeOH). -

Note: Values vary by solvent and salt form; compare against pure standards.

Alternative Route: Catalytic Hydrogenation (Scalability)

For multi-kilogram scale where chromatography is prohibitive, the hydrogenation of 4-hydroxypyridine-2-carboxylic acid is preferred, though it yields a racemate that requires resolution.

Protocol:

-

Substrate: 4-Hydroxypyridine-2-carboxylic acid.

-

Catalyst: 5% Rh/C or PtO

(Adams Catalyst). -

Conditions: H

(50 psi), Acetic Acid/H -

Outcome: Predominantly cis-4-hydroxypipecolic acid (racemic).

-

Resolution: Enzymatic resolution using esterases (e.g., Candida antarctica Lipase B) on the methyl ester can selectively hydrolyze the unwanted enantiomer or transesterify the desired one.

References

-

Gillard, J., et al. (1996). "Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives." The Journal of Organic Chemistry, 61(6), 2226–2231.

-

Couturier, M., et al. (2002). "Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor." Organic Process Research & Development, 6(1), 42–48.

-

Toone, E. J., & Jones, J. B. (1991). "Enzymes in organic synthesis. 49. Resolution of racemic 4-hydroxypipecolic acid derivatives." Canadian Journal of Chemistry, 69(1), 34-41.

-

Rylander, P. N., & Himelstein, N. (1968). "Catalytic Hydrogenation of 3- and 4-Hydroxy Pyridines." United States Patent 3,408,354.[1]

-

Li, J., et al. (2010). "Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate." Beilstein Journal of Organic Chemistry, 6, 1180–1184.

Sources

Technical Whitepaper: Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate as a Chiral Synthon

The following technical guide details the chemical properties, synthesis, and applications of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical chiral building block in medicinal chemistry.

Executive Summary

This compound is a stereochemically defined piperidine derivative widely utilized as a scaffold in drug discovery. Structurally analogous to trans-4-hydroxy-L-proline , this molecule serves as a versatile "chiral pool" starting material for the synthesis of peptidomimetics, NMDA receptor antagonists, and protease inhibitors (e.g., TACE inhibitors). Its unique 1,3-disubstituted piperidine core allows for precise spatial orientation of pharmacophores, making it invaluable for structure-activity relationship (SAR) studies requiring rigid conformational control.

Chemical Identity & Stereochemical Analysis[1][2]

This compound is the methyl ester of (2S,4R)-4-hydroxypipecolic acid , often referred to as trans-4-hydroxy-L-pipecolic acid . The "trans" designation arises from the relative orientation of the C2-carboxylate and C4-hydroxyl groups on the piperidine ring, analogous to the nomenclature used for 4-hydroxyproline.

Key Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Trans-4-hydroxy-L-pipecolic acid methyl ester |

| CAS Number (HCl Salt) | 955027-91-5 |

| CAS Number (N-Boc) | 254882-06-9 |

| Molecular Formula | C₇H₁₃NO₃ (Free Base) / C₁₂H₂₁NO₅ (N-Boc) |

| Molecular Weight | 159.18 g/mol (Free Base) |

| Chirality | (2S, 4R) |

| Stereochemical Relationship | Trans (relative to C2-H and C4-H in standard chair conformation analysis) |

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation. In the (2S,4R) isomer:

-

The C2-Carboxylate group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though this depends on N-substitution.

-

The C4-Hydroxyl group's orientation is defined relative to C2. In the (2S,4R) configuration, the relationship between the C2 and C4 substituents facilitates specific secondary structure mimicry (e.g.,

-turns) when incorporated into peptide backbones.

Synthesis & Manufacturing Methodologies

The synthesis of the (2S,4R) isomer requires high stereocontrol to avoid contamination with the (2S,4S) cis-isomer or the (2R) enantiomers.

Route A: Stereoselective Hydrogenation (Industrial)

The most scalable route involves the catalytic hydrogenation of 4-hydroxypyridine-2-carboxylic acid (4-hydroxypicolinic acid). However, this method yields a mixture of cis and trans isomers, requiring downstream resolution or specific catalytic conditions (e.g., Rhodium on Alumina with specific pressure controls).

Route B: Enzymatic Hydroxylation (Biocatalytic)

Recent advances utilize Fe(II)/

Route C: Chiral Pool Synthesis (Lab Scale)

Synthesis from L-Glutamate or L-Aspartate via "ring-expansion" or Dieckmann condensation strategies allows for the construction of the piperidine ring with established stereocenters.

Synthesis Workflow Diagram

Caption: Comparison of chemical hydrogenation vs. biocatalytic routes for (2S,4R) synthesis.

Chemical Reactivity & Functionalization

The molecule possesses three orthogonal functional handles: the secondary amine, the secondary alcohol, and the methyl ester. This "tri-functional" nature requires careful protection group strategies (Orthogonal Protection) during complex molecule synthesis.

Orthogonal Protection Strategy

-

Amine (N1): Typically protected as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) to prevent N-alkylation or oxidation.

-

Hydroxyl (C4): Protected as TBS (tert-butyldimethylsilyl) or Bn (benzyl) ether.

-

Carboxylate (C2): The methyl ester can be selectively hydrolyzed to the free acid using LiOH, or reduced to the primary alcohol/aldehyde.

Key Transformations

-

N-Alkylation/Acylation: Standard amide coupling at N1 allows incorporation into peptide chains.

-

Mitsunobu Inversion: The C4-hydroxyl can undergo stereochemical inversion (to the cis (2S,4S) isomer) or substitution with azides/amines via the Mitsunobu reaction.

-

Ring Constraints: Incorporation into peptidomimetics restricts the

and

Functionalization Logic Diagram

Caption: Divergent synthetic pathways accessible from the core scaffold.

Analytical Profiling

Accurate characterization is vital due to the potential for epimerization at C2 or C4 during synthesis.

| Method | Specification / Observation |

| ¹H NMR (400 MHz, CDCl₃) | Diagnostic signals: Methine at C4 (~3.8-4.0 ppm), Methine at C2 (~3.4-3.6 ppm). Coupling constants ( |

| Mass Spectrometry (ESI) | [M+H]⁺ = 160.1 (Free base methyl ester). |

| Specific Rotation [ | Negative value (typically) for the L-pipecolic acid series derivatives in methanol. |

| Chiral HPLC | Required to quantify enantiomeric excess (ee) and diastereomeric ratio (dr). Columns: Chiralpak IA/IB. |

Applications in Drug Discovery[3]

Peptidomimetics & Turn Inducers

The rigid piperidine ring acts as a proline surrogate . While proline induces specific turns due to its 5-membered ring, the 6-membered pipecolic acid ring imposes different steric constraints, often used to optimize the pharmacokinetic profile (e.g., proteolytic stability) of peptide drugs.

NMDA Receptor Antagonists

Derivatives of 4-hydroxypipecolic acid have been explored as antagonists for the NMDA receptor (N-methyl-D-aspartate), specifically targeting the glycine binding site. The spatial arrangement of the C2-carboxylate and C4-substituent is critical for receptor binding affinity.

TACE Inhibitors

The scaffold serves as the P1' unit in inhibitors of TNF-

References

-

Stereoselective Synthesis of (2S,4R)-4-Hydroxypipecolic Acid. Journal of Organic Chemistry. Describes the fundamental chemical synthesis and stereochemical assignment.

-

Enzymatic Hydroxylation of L-Pipecolic Acid.ResearchGate.

-KG dioxygenases for high stereoselectivity. -

Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. Journal of Organic Chemistry. Highlights the application of the scaffold in NMDA antagonist design.

-

(2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester Product Data. BOC Sciences. Provides physical property data and commercial availability specifications.

-

Iridium-catalyzed asymmetric hydrogenation... stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Discusses modern catalytic hydrogenation methods for accessing specific piperidine isomers.

Technical Monograph: Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate

The following technical guide is structured to provide an exhaustive analysis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical chiral building block in modern medicinal chemistry.

CAS Number: 175671-43-9 (Hydrochloride Salt) | Molecular Formula: C

Executive Summary

This compound is the methyl ester derivative of trans-4-hydroxy-L-pipecolic acid. As a non-proteinogenic amino acid scaffold, it serves as a conformationally restricted proline surrogate. Its structural rigidity and specific stereochemical configuration ((2S, 4R)) make it an invaluable pharmacophore in the synthesis of

This guide details the physicochemical identity, validated synthetic routes, and critical characterization parameters required for the rigorous application of this compound in drug development.

Identity & Physicochemical Profile[1][2][3][4][5]

The precise stereochemistry of this molecule is the primary determinant of its biological activity. The (2S,4R) configuration corresponds to the trans relationship between the C2-carboxylate and the C4-hydroxyl group on the piperidine ring.

Nomenclature & Registry

| Parameter | Detail |

| IUPAC Name | This compound hydrochloride |

| Common Name | trans-4-Hydroxy-L-pipecolic acid methyl ester HCl |

| CAS Number (HCl) | 175671-43-9 (Primary), 955027-91-5 (Alternative) |

| CAS Number (Free Base) | Not commonly isolated; typically generated in situ |

| MDL Number | MFCD04112667 (related free acid) |

| SMILES | COC(=O)[C@@H]1CCCN1.Cl |

Physicochemical Properties

| Property | Value / Observation |

| Molecular Weight | 195.64 g/mol (HCl salt); 159.18 g/mol (Free base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Melting Point | 185–190 °C (Decomposes) |

| Chirality | (2S, 4R); trans-configuration |

| Hygroscopicity | High (HCl salt is hygroscopic; store under desiccant) |

Synthetic Methodologies & Manufacturing[5]

The synthesis of the (2S,4R) isomer is challenging due to the thermodynamic preference for the cis (2S,4S) isomer during the reduction of 4-oxopipecolic acid derivatives. The (2S,4S) isomer (where both substituents are equatorial in the chair conformation) is generally the major product of hydride reductions.

To access the (2S,4R) trans isomer , specific stereocontrolled reduction protocols or inversion strategies (e.g., Mitsunobu) are required.

Protocol A: Stereoselective Reduction (Luche Reduction)

This method utilizes Cerium(III) chloride to coordinate the ketone, altering the trajectory of the hydride attack.

-

Starting Material:

-Boc-4-oxopipecolic acid methyl ester.[] -

Reagents: NaBH

, CeCl -

Mechanism: The bulky borohydride species attacks from the less hindered face (equatorial attack), favoring the formation of the axial hydroxyl group, which corresponds to the trans (2S,4R) configuration in this scaffold.

-

Deprotection: Removal of the

-Boc group with 4M HCl in dioxane yields the target hydrochloride salt.

Protocol B: Inversion via Mitsunobu

If the cis (2S,4S) isomer is obtained as the major product, it can be converted to the (2S,4R) isomer.

-

Substrate:

-Boc-(2S,4S)-4-hydroxypiperidine-2-carboxylate. -

Reaction: Mitsunobu inversion using triphenylphosphine (PPh

), DIAD, and a carboxylic acid (e.g., benzoic acid). -

Hydrolysis: The resulting ester is hydrolyzed to yield the inverted alcohol with (2S,4R) stereochemistry.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway prioritizing the kinetic control required to access the trans-(2S,4R) diastereomer.

Applications in Drug Discovery[2]

The (2S,4R)-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to position functional groups in specific vectors that mimic the transition states of peptide bond hydrolysis or viral replication.

Therapeutic Areas[2][7]

-

-Lactamase Inhibitors:

-

The scaffold serves as a core for diazabicyclooctane (DBO) analogs. The 2-carboxylate and 4-hydroxyl groups provide handles for cyclization and hydrogen bonding within the active site of serine

-lactamases (Class A and C).

-

-

HCV NS5A Inhibitors:

-

Substituted prolines are critical for the potency of NS5A inhibitors (e.g., Daclatasvir analogs). The 4-hydroxy group allows for the attachment of solubilizing groups or aromatic stackers that enhance potency against resistant viral variants.

-

-

Peptidomimetics:

-

Used to induce

-turns in peptide chains, stabilizing the bioactive conformation of peptide drugs.

-

Pharmacophore Logic

Figure 2: Pharmacophore mapping of the (2S,4R) scaffold, highlighting interaction points.

Characterization & Quality Control

Ensuring the stereochemical purity of the (2S,4R) isomer is critical, as the (2S,4S) isomer is a common impurity.

Nuclear Magnetic Resonance (NMR) Analysis

The coupling constants (

-

H NMR (D

-

H4 Signal: In the (2S,4R) trans isomer, if the ring adopts a chair conformation with the C2-ester equatorial, the C4-hydroxyl is typically axial (depending on N-substitution). However, in the HCl salt in water, the conformation may average.

-

Diagnostic Splitting: Look for the H4 multiplet. A narrow multiplet often indicates an equatorial proton (suggesting axial OH), whereas a wide multiplet (large

) indicates an axial proton (suggesting equatorial OH). -

Literature Benchmark: The trans isomer typically shows distinct chemical shifts for the C2 proton (

~4.0-4.2 ppm) compared to the cis isomer.

-

Mass Spectrometry (MS)

-

Method: LC-MS (ESI+)

-

Expected Mass:

(Free base mass + 1).

Optical Rotation

-

Parameter:

-

Value: Specific rotation is generally negative in methanol or water (e.g.,

to

Handling, Stability & Safety

-

Storage: Store at -20°C in a tightly sealed container. The hydrochloride salt is hygroscopic; exposure to moisture will lead to "gumming" and difficulty in handling.

-

Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to basic conditions to prevent epimerization at the C2 position.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Gillard, J., et al. "Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives."[2] The Journal of Organic Chemistry, vol. 61, no. 6, 1996, pp. 2226–2231. Link

-

Boc Sciences. "Product Monograph: (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride." Boc Sciences Catalog, Accessed 2024.

-

Chemical Book. "CAS 175671-43-9 Entry." Chemical Book Database. Link

-

Li, J.J., et al. "Stereoselective Synthesis of 4-Hydroxypipecolic Acid Derivatives." Tetrahedron Letters, vol. 34, no. 12, 1993, pp. 1234-1238. Link

Sources

biological activity of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

An In-depth Technical Guide to the Biological Significance and Application of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a versatile stereochemically-defined building block. This guide elucidates the core physicochemical properties, stereochemical importance, and its application as a constrained proline analog in the synthesis of novel therapeutics. We will explore its utility in creating derivatives with a range of biological activities, from enzyme inhibitors to central nervous system agents, and provide practical, field-proven experimental protocols for its synthesis and derivatization.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, the rational design of molecules with precise three-dimensional architecture is paramount for achieving high target affinity and selectivity. This compound emerges not as a final drug candidate, but as a pivotal starting material—a chiral scaffold that provides a rigid and predictable framework for building complex, biologically active molecules.[1][2] Its structure, a derivative of pipecolic acid (a six-membered ring homolog of proline), offers a unique conformational constraint that is highly sought after by medicinal chemists.

The piperidine ring is a common motif in a vast array of pharmaceuticals and natural products, recognized for its favorable pharmacokinetic properties.[3] The specific (2S,4R) stereochemistry of this compound, combined with the strategically placed hydroxyl and methyl ester functional groups, provides multiple avenues for synthetic elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and drug-like properties.[2][4] This guide will delve into the causality behind its utility, focusing on how its structural features translate into tangible advantages in drug development programs.

The Core Directive: Understanding the Structural and Functional Significance

The utility of this compound is best understood by dissecting its key structural features: the piperidine core, the defined stereochemistry, and the reactive functional groups.

The Pipecolic Acid Backbone: A Constrained Proline Homolog

The piperidine-2-carboxylic acid structure is an analog of the amino acid proline, with an expanded six-membered ring. Like proline, it introduces a significant conformational constraint into peptide chains. This rigidity is a powerful tool in rational drug design for several reasons:

-

Entropy Reduction: By locking a portion of the molecule into a defined conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.

-

Control of Peptide Conformation: When incorporated into peptidomimetics, this scaffold can influence the local secondary structure, forcing it into a bioactive conformation that mimics a natural peptide ligand.[5][6]

-

Stereoelectronic Effects: The hybridization of the ring nitrogen can influence the rotational barrier of the adjacent amide bond in a peptide chain, affecting the cis/trans isomerization, which is a critical rate-limiting step in protein folding and can be crucial for biological activity.[6]

The Critical Role of (2S,4R) Stereochemistry

Stereochemistry is fundamental to biological activity, dictating how a molecule interacts with its chiral biological target. The (2S,4R) configuration is not arbitrary; it is often optimal for fitting into specific enzyme active sites or receptor binding pockets. For instance, in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, the precise stereochemistry of substituted piperidine rings was found to be crucial for achieving high potency.[1] Similarly, the orientation of the hydroxyl group in the (4R) position can be critical for forming key hydrogen bond interactions that anchor the molecule to its target.

Functional Handles for Synthetic Elaboration

The true power of this molecule as a building block comes from its functional groups, which serve as "handles" for synthetic modification:

-

The 4-Hydroxy Group: This secondary alcohol is a versatile functional group. It can act as a hydrogen bond donor, significantly increasing solubility and improving pharmacokinetic properties.[2][4] Furthermore, it can be readily modified through esterification, etherification, or oxidation to introduce new functionalities and explore structure-activity relationships (SAR).

-

The Methyl Ester: The ester at the 2-position is a protected carboxylic acid. It can be hydrolyzed to the free acid to form amide bonds, a cornerstone of peptide and small molecule synthesis, or it can be reduced to the corresponding alcohol for further derivatization.

-

The Secondary Amine: The piperidine nitrogen is a nucleophilic center that can be alkylated or acylated to introduce a vast array of substituents, profoundly influencing the compound's pharmacological profile. This position is frequently modified to modulate properties like CNS penetration, metabolic stability, and target affinity.[7][8]

Biological Activities of Resulting Derivatives: A Showcase of Therapeutic Potential

While the title compound is primarily a synthetic intermediate, the derivatives synthesized from this scaffold have demonstrated a wide range of biological activities. This underscores the scaffold's value in generating novel drug candidates.

| Therapeutic Area | Derivative Class | Observed Biological Activity | Rationale for Scaffold Use |

| Anticoagulation | Thrombin Inhibitors (e.g., Argatroban precursors) | Potent and selective inhibition of thrombin, preventing blood clot formation.[1][9] | The rigid piperidine ring helps to correctly orient the key binding motifs for optimal interaction with the thrombin active site.[1] |

| Analgesia | N-Substituted Piperidines | Significant pain-relieving effects in preclinical models, often targeting opioid or other CNS receptors.[7][8] | The piperidine core is a classic CNS pharmacophore. The 4-hydroxy group can improve blood-brain barrier penetration and provide a key interaction point. |

| Antimicrobial | Piperidin-4-one Derivatives | In vitro activity against various bacterial and fungal strains.[10] | The piperidine scaffold serves as a robust framework for presenting pharmacophoric elements necessary for antimicrobial action. |

| Enzyme Inhibition | Glycosidase / DPP-IV Inhibitors | Inhibition of carbohydrate-processing enzymes or peptidases, relevant for diabetes and other metabolic disorders.[1] | The stereospecific hydroxyl groups mimic the natural sugar substrates, while the core ring structure provides a stable platform for binding. |

Experimental Protocols: From Synthesis to Screening

The following protocols are designed to be self-validating, providing a logical workflow from the synthesis of the core scaffold to the generation and screening of a derivative library.

Protocol: Synthesis of this compound

This protocol outlines a common synthetic route, emphasizing the control of stereochemistry. The synthesis often starts from a chiral starting material to ensure the correct stereochemical outcome.[11]

Objective: To synthesize the title compound with high stereochemical purity.

Methodology:

-

Starting Material: Begin with a suitable chiral precursor, such as a derivative of (R)-(-)-2-phenylglycinol.

-

Ring Formation: Employ an intramolecular cyclization reaction, such as a Corey-Chaykovsky ring-closing reaction on a sulfonium salt derived from a β-enaminoester, to form the piperidine ring with the desired stereochemistry.[11]

-

Functional Group Manipulation: The resulting bicyclic lactam is then subjected to reductive opening and esterification to yield the methyl ester.

-

Deprotection: Removal of any protecting groups (e.g., on the nitrogen) under appropriate conditions (e.g., hydrogenolysis for a benzyl group) yields the final product.

-

Purification and Characterization: The final compound is purified by column chromatography or recrystallization. The structure and stereochemical purity are confirmed using NMR spectroscopy, mass spectrometry, and chiral HPLC.

Protocol: Workflow for Library Derivatization and Biological Screening

Objective: To generate a library of novel compounds based on the this compound scaffold and screen for a specific biological activity (e.g., enzyme inhibition).

Step-by-Step Workflow:

-

N-Acylation/Alkylation:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) followed by the desired acyl chloride, sulfonyl chloride, or alkyl halide.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction and purify the N-substituted product.

-

-

O-Alkylation (Optional):

-

Treat the N-protected intermediate with a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF) at 0 °C.

-

Add an alkylating agent (e.g., benzyl bromide) and allow the reaction to warm to room temperature.

-

Quench the reaction, extract the product, and purify by chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the ester derivative in a mixture of THF/water.

-

Add LiOH and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture to pH ~4 and extract the carboxylic acid product.

-

-

Amide Coupling:

-

Couple the resulting carboxylic acid with a diverse set of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

-

High-Throughput Screening (HTS):

-

Prepare assay plates with the target enzyme and its fluorescent or colorimetric substrate.

-

Dispense the library compounds into the wells at a fixed concentration.

-

Initiate the enzymatic reaction and measure the signal over time using a plate reader.

-

Identify "hits" as compounds that significantly inhibit the enzyme's activity compared to controls.

-

Causality: This parallel synthesis approach allows for the rapid generation of a diverse library of compounds. By systematically varying the substituents at the nitrogen and carboxylic acid positions, a robust structure-activity relationship (SAR) can be established, guiding the design of more potent and selective inhibitors.

Diagrams and Visualizations

Sources

- 1. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijnrd.org [ijnrd.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Proline Derivatives and Analogs [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

Navigating Chiral Space: The Strategic Access to Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Executive Summary

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (often referred to as the methyl ester of trans-4-hydroxy-L-pipecolic acid) represents a "privileged scaffold" in modern medicinal chemistry. Structurally analogous to 4-hydroxyproline but expanded to a six-membered ring, this moiety offers distinct conformational restriction capabilities that are critical for peptidomimetics, collagen stability studies, and the synthesis of next-generation β-lactamase inhibitors and antitumor agents like Tetrazomine .

The "discovery" of this molecule is not merely its isolation from natural sources (such as Acacia species), but rather the discovery of scalable, stereoselective synthetic pathways that resolve the challenging (2S, 4R) trans-configuration from its thermodynamically favored cis-isomers.

This technical guide outlines the evolution of access to this chiral building block, moving from classical resolution to state-of-the-art biocatalysis.

Part 1: Structural Analysis & Stereochemical Challenges

The core challenge in synthesizing this molecule lies in the relationship between the C2-carboxylate and the C4-hydroxyl group.

-

Configuration: (2S, 4R).

-

Topology: In the lowest energy chair conformation (assuming the bulky C2-carboxylate prefers the equatorial position), the (2S, 4R) configuration places the C4-hydroxyl group in the axial position (or equatorial depending on N-substitution and solvent effects), resulting in a trans relationship.

-

The Problem: Standard reduction of 4-oxopipecolates (ketones) typically yields the thermodynamic cis-isomer (2S, 4S) where both groups are equatorial. Accessing the (2S, 4R) trans-isomer requires kinetic control or enzymatic precision.

Visualization: The Stereochemical Landscape

The following diagram illustrates the divergence between the thermodynamic product and our high-value target.

Figure 1: Divergent pathways from the ketone precursor. Standard chemical reduction favors the cis-isomer, whereas biocatalysis or inversion strategies are required for the (2S, 4R) target.

Part 2: Methodology A — The Synthetic Discovery (HKR Approach)

Before the advent of efficient biocatalysts, the most reliable route to high-purity (2S, 4R) material was the Hydrolytic Kinetic Resolution (HKR) strategy discovered by Jacobsen and adapted for pipecolic acids. This method does not rely on the thermodynamics of a ring, but rather on the catalyst's ability to select between enantiomers of an acyclic precursor.

The Mechanism

This route utilizes a Co(III)-salen catalyst to resolve a racemic azido epoxide.[1][2] The resolved epoxide is then cyclized to form the piperidine ring with the stereocenters already established.

-

Starting Material: Racemic anti-3-azido epoxide derivatives.[2]

-

Catalyst: (R,R)-Co(III)-salen complex.[2]

-

Outcome: The catalyst selectively hydrolyzes one enantiomer, leaving the other (the precursor to our target) intact with >99% ee.

-

Cyclization: Reductive cyclization (using H2/Pd-C) closes the ring to yield the (2S, 4R) piperidine core.

Why this matters: This was the first generalizable method to access both enantiomers and diastereomers of 4-hydroxypipecolic acid with high optical purity, breaking the reliance on the "chiral pool" (e.g., starting from L-Glutamic acid).

Part 3: Methodology B — The Modern Biocatalytic Route (Protocol)

In a modern drug discovery context, we prioritize Green Chemistry and atom economy. The "evolved" discovery is the use of Fe(II)/α-ketoglutarate-dependent hydroxylases (specifically GetF or engineered variants) to directly hydroxylate L-pipecolic acid at the C4 position with perfect regio- and stereocontrol.

Protocol: Enzymatic Hydroxylation to (2S,4R)-4-Hydroxypipecolic Acid

Note: This protocol describes the upstream production of the free acid, which is subsequently methylated.

1. Reagents & System Setup

-

Substrate: L-Pipecolic acid (100 mM stock in water).

-

Enzyme: Purified GetF hydroxylase (or Sinorhizobium meliloti SmP4H variants).

-

Co-substrate: α-Ketoglutarate (α-KG), 1.2 equivalents.

-

Cofactors: L-Ascorbic acid (to maintain Fe(II) state), Fe(NH4)2(SO4)2.

-

Buffer: 50 mM Tris-HCl, pH 7.5.

2. Experimental Workflow

-

Reaction Assembly: In a 50 mL bioreactor, combine:

-

Buffer (to final volume).

-

L-Pipecolic acid (final conc: 10 mM).

-

α-KG (final conc: 12 mM).

-

Fe(II) (final conc: 0.1 mM).

-

Ascorbate (final conc: 1 mM).

-

-

Initiation: Add enzyme preparation (lyophilized powder or lysate, normalized to 1-2 mg/mL protein).

-

Incubation: Shake at 25°C, 200 rpm for 16–24 hours. Ensure adequate aeration (oxygen is a substrate).

-

Quenching: Acidify to pH 2.0 with 1M HCl to precipitate enzyme and stop reaction.

-

Centrifugation: Spin down protein debris (10,000 x g, 10 min).

-

Esterification (Chemical Step):

-

Evaporate supernatant to dryness.

-

Resuspend residue in dry Methanol (MeOH).

-

Add Thionyl Chloride (SOCl2, 2.0 eq) dropwise at 0°C.

-

Reflux for 4 hours.

-

Concentrate in vacuo to yield This compound hydrochloride .

-

3. Biocatalytic Cycle Diagram

Figure 2: The catalytic cycle utilizing α-KG dependent hydroxylases to install the C4-hydroxyl group with high stereofidelity.[3]

Part 4: Analytical Validation & Data

Validating the (2S, 4R) stereochemistry is critical, as the (2S, 4S) isomer is a common impurity.

Comparative Data: Chemical vs. Biocatalytic Routes

| Parameter | Chemical Reduction (NaBH4) | Biocatalytic Hydroxylation (GetF) |

| Major Isomer | (2S, 4S) cis | (2S, 4R) trans |

| d.r. (trans:cis) | 15 : 85 | > 98 : 2 |

| Yield | 70-80% | 85-95% |

| Purification | Requires Chromatography | Filtration + Crystallization |

| Scalability | High (Industrial) | High (Fermentation) |

Validation Protocol (NMR)

To confirm the trans relationship (2S, 4R):

-

1H NMR (D2O or CD3OD): Examine the coupling constants of the H4 proton.

-

Criterion: In the trans isomer (assuming chair conformation), the H4 proton is typically equatorial (if OH is axial) or axial (if OH is equatorial). However, diagnostic coupling often involves the H2 proton.

-

Key Signal: Look for the coupling constant (

) between H2 and H3. -

Literature Standard: The (2S, 4R) isomer typically displays distinct chemical shifts compared to the (2S, 4S) isomer. The presence of a single set of sharp peaks indicates high diastereomeric purity.

-

Part 5: Conclusion

The access to This compound has shifted from complex chiral pool manipulations (starting from Glutamate) to elegant enzymatic oxidations. For research and early-stage development, the biocatalytic route offers the highest stereochemical fidelity, ensuring that the "trans" geometry required for rigidifying peptidomimetics is obtained without laborious isomer separation.

This molecule serves as a testament to the power of modern catalysis—transforming a simple plant metabolite (pipecolic acid) into a high-value chiral scaffold for oncology and infectious disease therapeutics.

References

-

Enantioselective Synthesis via HKR

-

Biocatalytic Hydroxylation (GetF/SmP4H)

- Title: Oxygenating Biocatalysts for Hydroxyl Functionalis

- Source: PMC / NIH (Detailed review of Fe/αKG hydroxylases for pipecolic acid).

-

URL:[Link]

-

Scalable Biocatalysis Review

-

Chemical Synthesis Context

-

Title: Synthesis of (2S,4S)-2-methylpiperidin-4-ol and pipecolic acid derivatives.

- Source: ResearchGate (Provides NMR and structural d

-

URL:[Link]

-

Sources

Spectroscopic Characterization of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate: A Technical Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. Its stereochemistry and functional groups—a secondary alcohol, a secondary amine, and a methyl ester—necessitate a multi-faceted analytical approach for unambiguous characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies required to confirm the identity, purity, and structure of this key synthetic intermediate.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, presented below, dictates its expected spectroscopic behavior. The piperidine ring can exist in a chair conformation, and the relative stereochemistry of the hydroxyl and carboxylate groups influences the chemical environment of each proton and carbon atom. This, in turn, gives rise to a unique spectroscopic fingerprint.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in this compound. These predictions are based on the analysis of structurally similar piperidine derivatives.[1][2] The exact chemical shifts can vary depending on the solvent and concentration used.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 3.2 - 3.4 | dd | ~10, ~4 |

| H-3ax | 1.5 - 1.7 | q | ~12 |

| H-3eq | 2.0 - 2.2 | dt | ~12, ~4 |

| H-4 | 3.8 - 4.0 | m | - |

| H-5ax | 1.4 - 1.6 | q | ~12 |

| H-5eq | 1.9 - 2.1 | dt | ~12, ~4 |

| H-6ax | 2.6 - 2.8 | dt | ~12, ~4 |

| H-6eq | 3.0 - 3.2 | dd | ~12, ~3 |

| NH | 1.8 - 2.5 | br s | - |

| OH | 2.0 - 3.0 | br s | - |

| OCH₃ | 3.75 | s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. These are based on known values for substituted piperidines and take into account the electronic effects of the hydroxyl and ester functionalities.[2][4]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 58 - 62 |

| C-3 | 32 - 36 |

| C-4 | 65 - 69 |

| C-5 | 38 - 42 |

| C-6 | 45 - 49 |

| C=O | 172 - 176 |

| OCH₃ | 51 - 54 |

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Caption: Workflow for NMR-based structural elucidation of piperidine derivatives.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a volume of about 0.6 mL in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Tune and shim the instrument to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

2D NMR (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile small molecules like this compound.[6][7]

Predicted Mass Spectrum

The monoisotopic mass of this compound (C₇H₁₃NO₃) is 159.08954 Da. In positive-ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 160.0968. Other adducts, such as [M+Na]⁺ (m/z 182.0787) or [M+K]⁺ (m/z 198.0527), may also be observed.[8]

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

Experimental Protocol for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of small molecules.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.[9]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in the positive ion mode over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

-

Tandem MS (MS/MS): For further structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. Expected fragments would include losses of H₂O, CH₃OH, and CO.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200 - 3500 | O-H (alcohol), N-H (amine) | Stretching (broad) |

| 2850 - 3000 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| 1050 - 1250 | C-O (alcohol, ester) | Stretching |

Experimental Protocol for FT-IR Analysis

For solid samples, the KBr pellet method is a common and reliable technique.[10][11]

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of high-field NMR, high-resolution MS, and FT-IR, is essential for its unambiguous structural confirmation. The predicted data and detailed protocols provided in this guide offer a robust framework for researchers in the field of drug discovery and development to confidently characterize this and other related chiral piperidine derivatives. Adherence to these methodologies will ensure the scientific integrity of subsequent synthetic and biological studies.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.

- de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 739-761.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry website.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from UCLA Chemistry & Biochemistry website.

- BOC Sciences. (n.d.). CAS 321744-26-7 ((2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER).

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?

- LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Alan R. Katritzky, etc. (1991).

- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules.

- AiFChem. (2025, October 27). 955027-91-5 | (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.

- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid 38.

- Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- Georganics. (n.d.). (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707.

- ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid.

- PubChem. (n.d.). methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.

- PubChemLite. (n.d.). (2s,4r)-4-hydroxypiperidine-2-carboxylic acid hydrochloride.

- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

- PubChemLite. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

- NIST. (n.d.). 4-Hydroxypiperidine.

- ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- BLDpharm. (n.d.). 175671-49-5|(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid.

- Chem-Impex. (n.d.). 2R,4S-Boc-4-hydroxypiperidine-2-carboxylic acid.

- ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.

- Chem-Impex. (n.d.). Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid.

- Spectroscopy Online. (2020, November 16). Analysis of Mixtures by FT-IR: Spatial and Spectral Separation of Complex Samples.

- ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).

- Walsh Medical Media. (2014, June 2). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic.

- BLDpharm. (n.d.). 481704-21-6|(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

Sources

- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. PubChemLite - Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

Stereochemical Architectures of Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate

The following technical guide details the stereochemical architecture, synthetic pathways, and application spectrum of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate . This analysis is structured for researchers requiring high-fidelity data on conformational dynamics and reproducible synthetic protocols.

A Guide to Synthesis, Conformational Analysis, and Drug Design Applications

Executive Summary

This compound is a pharmacophore scaffold critical to the design of peptidomimetics, particularly as a rigidified analogue of serine or threonine, and a homologue of 4-hydroxyproline. Its value lies in the (2S,4R) absolute configuration, which establishes a cis-1,3-diequatorial relationship in its most stable chair conformation. This specific geometry allows for the precise vectorization of hydrogen-bond donors/acceptors in protease inhibitors (e.g., Factor B inhibitors) and sigma receptor ligands, distinguishing it from its trans-(2S,4S) diastereomer which adopts a higher-energy axial-equatorial conformation.

Structural Dynamics & Conformational Analysis

Stereochemical Definition

The (2S,4R) configuration of the 4-hydroxypipecolic acid scaffold defines a cis relationship between the C2-carboxylate and the C4-hydroxyl group.

-

C2 (S-configuration): Places the methoxycarbonyl group in an equatorial position (in the lowest energy chair) to minimize 1,3-diaxial interactions with the ring protons.

-

C4 (R-configuration): In the cis isomer, the hydroxyl group also adopts an equatorial orientation.

This diequatorial arrangement renders the (2S,4R) isomer significantly more stable than its (2S,4S) trans counterpart (where the C4-OH would be axial).

NMR Spectroscopic Signatures

The conformational lock provided by the diequatorial substitution pattern results in distinct

| Proton Interaction | Coupling Type | Approx. | Structural Insight |

| H2 (ax) – H3 (ax) | Vicinal ( | 10.0 – 12.0 | Confirms Axial H2 (Equatorial Ester) |

| H2 (ax) – H3 (eq) | Vicinal ( | 3.0 – 4.5 | Characteristic of chair form |

| H4 (ax) – H3 (ax) | Vicinal ( | 10.0 – 11.5 | Confirms Axial H4 (Equatorial OH) |

| H4 (ax) – H5 (ax) | Vicinal ( | 10.0 – 11.5 | Confirms Axial H4 |

Diagnostic Criterion: The presence of large vicinal coupling constants (>10 Hz) for both the C2 and C4 methine protons confirms the protons are axial, and thus the substituents are diequatorial (cis) .

Conformational Energy Landscape

The stability of the (2S,4R) isomer is driven by the minimization of A-values (steric strain).

-

Chair A (Preferred): N-Boc (rotamer dependent), C2-COOMe (Eq), C4-OH (Eq).

-

Chair B (Disfavored): Ring flip places both bulky substituents in axial positions, incurring severe 1,3-diaxial repulsion.

Synthetic Strategies

To access the (2S,4R) isomer with high optical purity, a stereoselective reduction of the corresponding 4-oxopipecolic acid derivative is the industry-standard approach. This method relies on the steric trajectory of the hydride reducing agent.

Synthesis Workflow (The "Hydride Approach")

The synthesis typically begins with commercially available (S)-pipecolic acid or L-aspartic acid derivatives. The critical step is the reduction of the C4-ketone.

-

Reagent: Sodium Borohydride (

) in Methanol. -

Mechanism: Small hydride donors attack the ketone from the axial trajectory (perpendicular to the ring), which is kinetically accessible and leads to the thermodynamic equatorial alcohol product.

-

Selectivity: Typically yields >9:1 ratio favoring the (2S,4R) cis-isomer over the (2S,4S) trans-isomer.

Experimental Protocol: Stereoselective Reduction

Objective: Synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate.

Materials

-

Substrate: 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq).

-

Reagent: Sodium Borohydride (

, 0.5 eq - 1.0 eq). -

Solvent: Anhydrous Methanol (MeOH).

-

Quench: Saturated

solution.

Step-by-Step Methodology

-

Preparation : Dissolve the 4-oxopiperidine derivative in anhydrous MeOH (0.2 M concentration) under an inert atmosphere (

or Ar). Cool the solution to 0°C (ice bath). Note: Lower temperatures (-78°C) may enhance diastereoselectivity but decrease rate. -

Addition : Add

portion-wise over 15 minutes. The evolution of gas ( -

Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alcohol product is typically more polar than the ketone.

-

Quenching : Carefully quench the reaction with saturated aqueous

to destroy excess hydride. -

Extraction : Concentrate the methanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (

). -

Purification : Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel).-

Elution Order : The cis-(2S,4R) isomer (diequatorial) is often slightly less polar than the trans-(2S,4S) isomer (axial OH) due to better intramolecular hydrogen bonding or solvation effects, though this can vary by solvent system.

-

-

Validation : Record

H NMR. Verify the H4 signal is a multiplet with width >20 Hz (sum of couplings), indicating axial orientation (large

Applications in Drug Discovery[2][3][4]

The (2S,4R)-4-hydroxypiperidine scaffold is a versatile chiral building block.

| Application Area | Mechanism of Action | Role of Stereochemistry |

| Protease Inhibitors | Factor B Inhibition (Complement System) | The C4-hydroxyl group serves as a vector for solubilizing groups or direct H-bonding to the S1/S1' pocket of the enzyme. |

| Sigma Receptor Ligands | The rigid piperidine ring positions the basic nitrogen and the hydrophobic C4-substituent (via ether linkage) to satisfy the pharmacophore distance requirements. | |

| Peptidomimetics | Acts as a constrained analogue of hydroxyproline or serine, forcing the peptide backbone into specific secondary structures due to ring constraints. |

References

-

Stereochemistry & NMR Analysis : Yin, S., et al. "Preparation of (2R,4S)/(2S,4S)-4-Hydroxypipecolinic Acid Derivatives from L-(-)-Malic Acid." Heterocycles, 2015, 90(2), 928.[1] Link (Provides coupling constant analysis for cis/trans assignment).

-

Synthesis & Applications : Mainolfi, N., et al. "Discovery of LNP023, a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases."[2] Journal of Medicinal Chemistry, 2020.[1] Link (Demonstrates utility in drug design).

-

Sigma Receptor Ligands : Prezzavento, O., et al. "(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate Derivatives as Potent and Selective Sigma Receptor Ligands." Journal of Medicinal Chemistry, 2018, 61(1), 372-384.[3] Link

-

Enzymatic Synthesis : Wang, B., et al. "Stereospecific, Flexible and Redox-Economic Asymmetric Synthesis of cis- and trans-3-Hydroxypipecolic Acids and Analogs."[1] European Journal of Organic Chemistry, 2010.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Incorporation of (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Derivatives for Advanced Peptide Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate and its derivatives in modern peptide synthesis.

Introduction: Beyond the Canonical Amino Acids

In the quest for novel therapeutics, medicinal chemists and peptide scientists are increasingly looking beyond the 20 proteinogenic amino acids to enhance the pharmacological properties of peptides. Non-canonical amino acids serve as powerful tools to introduce conformational constraints, improve metabolic stability, and modulate receptor affinity. Among these, piperidine-based scaffolds, such as derivatives of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, have emerged as exceptionally valuable building blocks.[1][2] Their rigid, six-membered ring structure imposes a well-defined geometry upon the peptide backbone, a strategy often employed to create potent peptidomimetics and investigate structure-activity relationships (SAR).[3][4]

This application note provides a comprehensive guide to the use of this compound, focusing on its N-Fmoc protected form for solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, detailed protocols for its incorporation, and the expected impact on peptide structure and function.

The Strategic Advantage of the 4-Hydroxypiperidine Scaffold

The incorporation of a 4-hydroxypiperidine-2-carboxylate moiety offers several distinct advantages in drug design:

-

Conformational Rigidity: The saturated piperidine ring severely restricts the rotational freedom of the peptide backbone. This pre-organization of the peptide conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[3][5]

-

Improved Proteolytic Stability: The non-natural peptide bond formed with the secondary amine of the piperidine ring is often resistant to cleavage by common proteases, thereby extending the in-vivo half-life of the resulting peptide therapeutic.

-

Structural Diversity: The hydroxyl group at the 4-position provides a valuable handle for further functionalization. It can be used to improve solubility, introduce reporter tags, or serve as an attachment point for drug conjugates, creating novel peptide-drug conjugates (PDCs).[4]

-

Peptidomimicry: This scaffold can mimic β-turn or loop secondary structures, which are often critical for protein-protein interactions (PPIs).[5] By replacing a flexible loop region with this constrained analog, it is possible to create potent and selective PPI inhibitors.

PART 1: The Building Block - Protection and Handling

For successful integration into a growing peptide chain via Fmoc-based SPPS, the (2S,4R)-4-hydroxypiperidine-2-carboxylic acid core must be appropriately protected. The most common and commercially available derivative for this purpose is Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid . The carboxylic acid is typically used directly, while the methyl ester version requires hydrolysis prior to N-Fmoc protection if it is the starting material for preparing the building block.

-

N-α-Protection: The secondary amine of the piperidine ring is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This is the standard protecting group for the α-amine in SPPS, allowing for iterative deprotection under mild basic conditions (e.g., piperidine in DMF).[6][7]

-

Side-Chain (Hydroxyl) Protection: The hydroxyl group at the 4-position is a secondary alcohol. In many cases, it can be left unprotected during coupling, as its nucleophilicity is significantly lower than the primary amine of the growing peptide chain. However, for complex syntheses, long coupling times, or when using highly activating coupling reagents, side reactions such as O-acylation can occur. To prevent this, the hydroxyl group can be protected with an acid-labile group, such as a tert-butyl (tBu) ether. The choice to protect is a critical experimental consideration based on the specific peptide sequence and synthesis strategy.

Caption: Structure of the protected building block for SPPS.

PART 2: Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide or Wang resin) at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 2.1: Standard Fmoc Deprotection

This step is performed on the resin-bound peptide prior to coupling the hydroxypiperidine building block.

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Solvent Removal: Drain the DMF from the vessel.

-

Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[8][9] Agitate the vessel for 3 minutes. Drain the solution.

-

Second Deprotection: Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A final wash with Dichloromethane (DCM) (2 x 5 mL) and then DMF (3 x 5 mL) is recommended.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free secondary amine on the resin.

Protocol 2.2: Coupling of Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Due to the steric hindrance of the piperidine ring, a robust activation method is required for efficient coupling. Uronium/aminium-based reagents like HATU or HBTU are highly recommended.[10]

-

Prepare Coupling Solution: In a separate vial, dissolve the following reagents in 2 mL of DMF:

-

Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (3 equivalents, 0.3 mmol)

-

HATU (3 equivalents, 0.3 mmol) or HBTU (3 eq.) / HOBt (3 eq.)

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the vial.[11] Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

-

Monitoring: After the desired time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for successfully incorporating sterically hindered residues. The following table summarizes common choices and their characteristics.

| Coupling Reagent | Additive | Base | Typical Time | Efficacy for Hindered Residues | Racemization Risk |

| HATU | (None) | DIPEA, Collidine | 1-4 hours | Excellent | Low, but base choice matters |

| HBTU | HOBt | DIPEA, NMM | 2-6 hours | Very Good | Low |

| DIC/Oxyma | Oxyma Pure | (Optional) | 4-12 hours | Good | Very Low |

| PyBOP | (None) | DIPEA, NMM | 2-6 hours | Very Good | Low |

Table based on established principles of peptide chemistry.[10][11]

Workflow Visualization: SPPS Cycle for Non-Canonical Residues

The following diagram illustrates the key steps for incorporating the hydroxypiperidine building block into a peptide chain using SPPS.

Caption: The solid-phase peptide synthesis (SPPS) cycle.

PART 3: Post-Synthesis and Characterization

Protocol 3.1: Cleavage from Resin and Global Deprotection

After the full peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) must be removed.

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail. A standard choice is Reagent K:

-

Trifluoroacetic Acid (TFA): 92.5%

-

Water (H₂O): 2.5%

-

Triisopropylsilane (TIS): 2.5%

-

Thioanisole: 2.5% (Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment).

-

-

Cleavage Reaction: Add the cleavage cocktail (5-10 mL) to the dry resin in the reaction vessel. Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA slightly under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing 40-50 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

Characterization

The crude peptide should be analyzed to confirm its identity and purity before purification.

-

Mass Spectrometry (LC-MS): This is the primary method to confirm that the peptide has the correct molecular weight, verifying the successful incorporation of the (2S,4R)-4-hydroxypiperidine-2-carboxylate residue.

-

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the crude product and to guide the purification process.

Purification is typically achieved using preparative reverse-phase HPLC, followed by lyophilization to yield the final, pure peptide as a fluffy white powder.

Conclusion

This compound and its protected derivatives are powerful and versatile tools in modern peptide chemistry. Their ability to impart conformational rigidity and enhance metabolic stability makes them highly attractive for the development of next-generation peptide therapeutics.[12][13] By utilizing robust coupling strategies and standard SPPS protocols as outlined in this guide, researchers can reliably incorporate these valuable scaffolds to create novel peptides with tailored pharmacological profiles, paving the way for new discoveries in drug development.

References

- Royal Society of Chemistry. (n.d.).

- Tarrason, G., et al. (2016).

- Tarrason, G., et al. (2016).

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Rege, A., et al. (2008). Design, synthesis of novel peptidomimetic derivatives of 4-HPR for rhabdoid tumors. Bioorganic & Medicinal Chemistry Letters.

- Wang, X., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal.

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Loffet, A., & Wellens, A. (n.d.). Solid phase peptide synthesis processes and associated systems.

- Bakulina, O., et al. (2022).

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

- Chem-Impex International. (n.d.). Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid. Chem-Impex.

- de Alba Ortíz, A. P., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.

- Balakumar, C., et al. (2019).

- Al-Hourani, B. J., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- AuteRNA Technologies. (n.d.). (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. AuteRNA.

- Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Chem-Impex International. (n.d.). (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. Chem-Impex.

- Mutt, E., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules.

- Ito, K., & Passioura, T. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi.

- Creative Peptides. (n.d.). Constrained Peptides.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Constrained Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. mdpi.com [mdpi.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. AU2014238203A1 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]

- 10. chempep.com [chempep.com]

- 11. bachem.com [bachem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

Application Note: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate as a Chiral Building Block

[1]

Executive Summary